molecular formula C10H12O2 B3263152 3-Phenyltetrahydrofuran-2-ol CAS No. 36866-68-9

3-Phenyltetrahydrofuran-2-ol

Cat. No.: B3263152
CAS No.: 36866-68-9
M. Wt: 164.2 g/mol
InChI Key: WMCADALKHKUVJB-UHFFFAOYSA-N
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Description

3-Phenyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H12O2 It is a member of the tetrahydrofuran family, characterized by a tetrahydrofuran ring substituted with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of 1-phenyl-1,4-butanediol under acidic conditions. This reaction typically employs a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process, resulting in the formation of the tetrahydrofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the cyclization reaction under milder conditions, reducing the need for harsh acids and improving overall safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with a reduced phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of phenyl-substituted ketones or aldehydes.

    Reduction: Formation of reduced tetrahydrofuran derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Phenyltetrahydrofuran-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Phenyltetrahydrofuran-2-ol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl group, commonly used as a solvent in organic synthesis.

    2-Phenyl-2-butanol: A structurally similar compound with a phenyl group and hydroxyl group, but lacking the tetrahydrofuran ring.

    Phenylpropanolamine: A compound with a phenyl group and hydroxyl group, used as a decongestant and appetite suppressant.

Uniqueness: 3-Phenyltetrahydrofuran-2-ol is unique due to the presence of both a tetrahydrofuran ring and a phenyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-phenyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCADALKHKUVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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